

# Ebselen Administration in Animal Models of Hearing Loss: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Ebselen** (SPI-1005) is an investigational organoselenium compound that has demonstrated significant otoprotective effects in various preclinical models of sensorineural hearing loss.[1][2] [3][4] Its mechanism of action primarily involves mimicking the activity of glutathione peroxidase (GPx), a critical antioxidant enzyme in the cochlea, and activating the Nrf2-ARE signaling pathway, which upregulates endogenous antioxidant defenses.[5][6][7][8] This document provides detailed application notes and protocols for the administration of **ebselen** in animal models of noise-induced, cisplatin-induced, and aminoglycoside-induced hearing loss.

### **Data Presentation**

Table 1: Efficacy of Ebselen in Noise-Induced Hearing Loss (NIHL) Animal Models



Animal Model	Noise Exposure	Ebselen Administrat ion	Auditory Brainstem Response (ABR) Threshold Shift Reduction	Outer Hair Cell (OHC) Protection	Reference
F-344 Rat	113 dB SPL, 4-16 kHz, 4 hours	4 mg/kg, oral gavage, twice daily for 3 or 14 days, starting 1 day before noise exposure	Significant reduction at 4, 8, 16, and 32 kHz at 9 weeks postexposure with both 3-day and 14-day treatments.[9]	Reduced OHC loss at 15 weeks post-noise exposure.[9]	[9]
F-344 Rat	Single and repeated noise exposures	Oral or injected ebselen (dosage not specified in abstract)	Significant protection from both temporary and permanent threshold shifts.[10]	On average, three times more OHCs were preserved in ebselentreated animals compared to controls.[10]	[10]
Guinea Pig	125 dB SPL, 4 kHz octave band, 5 hours	10 mg/kg or 30 mg/kg, oral gavage, 1 hour before and 18 hours after exposure	Significant reduction in permanent threshold shifts with 10 mg/kg dose. The 30 mg/kg dose was less effective.	Significant reduction in OHC loss with 10 mg/kg dose.	[11]



## Table 2: Efficacy of Ebselen in Cisplatin-Induced Hearing Loss Animal Models



Animal Model	Cisplatin Dosage	Ebselen Administrat ion	Auditory Brainstem Response (ABR) Threshold Shift Reduction	Outer Hair Cell (OHC) Protection	Reference
Balb/C Mouse	16 mg/kg, single intraperitonea I injection	Ebselen cotreatment (dosage and route not specified in abstract)	Prevented significant ABR threshold shifts at click, 4, 8, 16, and 32 kHz stimuli measured on day 8.[4]	Pretreatment with ebselen ameliorated apoptotic death in organotypic cultures of Corti's organ. [4]	[4]
F-344 Rat	16 mg/kg, single intraperitonea I injection	Combined oral formulation with allopurinol (ebselen dosage not specified)	Significant protection against ABR threshold shifts.[12]	Dependent on the preservation of OHC number.[12]	[12]
Rat (in vitro)	Not applicable	Ebselen treatment	Nearly complete protection of auditory hair cells from cisplatin ototoxicity in organotypic cultures.	Not applicable	[13]



Table 3: Efficacy of Ebselen in Aminoglycoside-Induced

**Hearing Loss Animal Models** 

Animal Model	Aminoglyco side	Ebselen Administrat ion	Auditory Brainstem Response (ABR) Threshold Shift Reduction	Other Otoprotecti ve Effects	Reference
CBA/Ca Mouse	Amikacin	Ebselen cotreatment (dosage and route not specified in abstract)	Mitigated mild fluctuating hearing loss.	Mitigated amikacin-induced hyperacusis.	[7][11]
Mouse (in vivo)	Tobramycin	Ebselen cotreatment (dosage and route not specified in abstract)	Ameliorated tobramycin- induced ABR threshold shifts.[14]	Did not correlate with significant IHC or OHC loss in this model.[14]	[14]
Mouse (in vitro)	Tobramycin	Ebselen cotreatment (1:20 concentration with tobramycin)	Not applicable	Significant otoprotection against IHC and OHC loss in cochlear explant cultures.[14]	[14]

### **Experimental Protocols**

Protocol 1: Ebselen Administration in a Rat Model of Noise-Induced Hearing Loss



#### 1. Animal Model:

- Species: Fischer 344 (F-344) rats.
- Age: 6 weeks at the start of the experiment.
- Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

#### 2. Ebselen Formulation and Administration:

- Formulation: Prepare a suspension of **ebselen** in a suitable vehicle such as 0.5% carboxymethyl cellulose.[15] A fresh suspension should be made daily.[15] For oral gavage, ensure the final concentration allows for the desired dosage in a reasonable volume (e.g., 1-2 ml/kg).
- Dosage: 4 mg/kg body weight.[9]
- · Route of Administration: Oral gavage.
- Dosing Schedule: Administer ebselen twice daily for the desired duration (e.g., 3 or 14 days), starting 24 hours before noise exposure.
- 3. Noise Exposure Protocol:
- Anesthetize the animals (e.g., with isoflurane).
- Place the anesthetized rat in a sound exposure chamber.
- Expose the animal to octave band noise centered at 8 kHz at an intensity of 113 dB SPL for 4 hours.[9]
- 4. Auditory Function Assessment (ABR):
- Measure baseline ABR thresholds before noise exposure.
- Perform follow-up ABR measurements at desired time points post-noise exposure (e.g., 3, 6, 9, and 15 weeks).



- Anesthetize the animal and place it in a sound-attenuating booth.
- Use subdermal needle electrodes to record ABRs.
- Present click stimuli and pure-tone stimuli at various frequencies (e.g., 4, 8, 16, and 32 kHz).
- Determine the hearing threshold as the lowest stimulus intensity that elicits a discernible ABR waveform.
- 5. Histological Analysis:
- At the end of the experiment, perfuse the animals with paraformaldehyde.
- Dissect the cochleae and postfix them.
- Decalcify the cochleae and process for either whole-mount preparations or sectioning.
- Stain with appropriate markers (e.g., phalloidin for hair cell stereocilia and DAPI for nuclei) to visualize and quantify outer and inner hair cell survival.[16]

## Protocol 2: Ebselen Administration in a Mouse Model of Cisplatin-Induced Hearing Loss

- 1. Animal Model:
- Species: Balb/C mice.
- · Age: Adult.
- Housing: Standard laboratory conditions.
- 2. Ebselen Formulation and Administration:
- Formulation: **Ebselen** can be dissolved in a vehicle like dimethyl sulfoxide (DMSO) and then diluted in saline for intraperitoneal injection.[17]



- Dosage: A range of doses can be tested. For example, 15 mg/kg/day has been used in rats.
   [17]
- Route of Administration: Intraperitoneal (IP) injection.
- Dosing Schedule: Administer **ebselen** 60 minutes before each cisplatin treatment.[17]
- 3. Cisplatin Administration:
- Dissolve cisplatin in 0.9% saline.
- Administer a single intraperitoneal injection of cisplatin at a dose of 16 mg/kg.[4]
- 4. Auditory Function Assessment (ABR):
- Measure baseline ABR thresholds before treatment.
- Perform follow-up ABR measurements at a specified time point after cisplatin injection (e.g., on day 8).[4]
- Follow the ABR recording procedure as described in Protocol 1, adapting for mice.
- 5. In Vitro Hair Cell Survival Assay (Organotypic Culture):
- Dissect the cochleae from neonatal rats (P2).
- · Culture the organs of Corti.
- Pre-treat the cultures with ebselen at various concentrations.
- Expose the cultures to cisplatin.
- After the exposure period, fix and stain the cultures to assess hair cell survival.[4]

## Protocol 3: Ebselen Administration in a Mouse Model of Aminoglycoside-Induced Hearing Loss

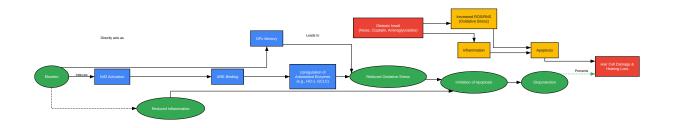
1. Animal Model:



- Species: CBA/Ca mice.[6]
- Age: 3 months at the start of the experiment.[6]
- Housing: Standard laboratory conditions.
- 2. **Ebselen** Formulation and Administration:
- Formulation: Prepare **ebselen** for intraperitoneal injection as described in Protocol 2.
- Dosage: For example, 20 mg/kg has been used in a tobramycin model.[18]
- Route of Administration: Intraperitoneal (IP) injection.
- Dosing Schedule: Administer **ebselen** daily, concurrently with the aminoglycoside treatment. [18]
- 3. Aminoglycoside Administration:
- Administer the chosen aminoglycoside (e.g., amikacin or tobramycin) via subcutaneous or intraperitoneal injection daily for a specified period (e.g., 14 days).[6][18]
- 4. Auditory Function Assessment (ABR and DPOAE):
- Measure baseline ABR and Distortion Product Otoacoustic Emissions (DPOAEs).
- Perform follow-up measurements at various time points after the start of treatment (e.g., weeks 2, 6, 10, 14, and 18).[18]
- ABRs are recorded as previously described.
- For DPOAEs, present two primary tones (f1 and f2) with a specific frequency ratio (f2/f1) and measure the 2f1-f2 distortion product.
- 5. Behavioral Assessment of Hyperacusis and Tinnitus:
- Use the acoustic startle reflex (ASR) paradigm to assess for hyperacusis (exaggerated startle response) and tinnitus (gap-induced prepulse inhibition of the acoustic startle).[6]



# Signaling Pathways and Experimental Workflows Signaling Pathway of Ebselen's Otoprotective Action

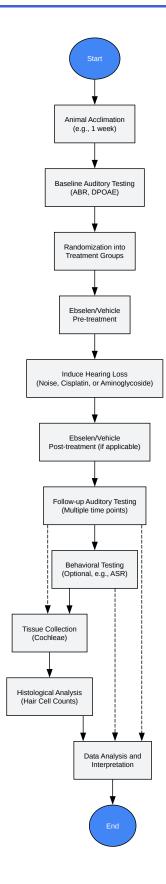


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Caption: Ebselen's otoprotective signaling pathway.

## Experimental Workflow for Ebselen Administration in Animal Models





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Caption: General experimental workflow.



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